2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole
Overview
Description
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole is a bio-active chemical compound known for its significant role as a metabolite of Lansoprazole disulfide. It is characterized by its molecular formula C32H28F6N6O2S2 and a molecular weight of 706.73 g/mol. This compound is primarily used in scientific research and is not intended for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole is synthesized through a series of chemical reactions involving benzimidazole and pyridinium derivatives. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high purity levels (98% or higher) and involves rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole and pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted benzimidazole and pyridinium compounds .
Scientific Research Applications
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its role in drug metabolism and its potential therapeutic effects in preclinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole exerts its effects through interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is known to modulate the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function . Additionally, this compound can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include:
Lansoprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its use in treating gastroesophageal reflux disease.
This compound stands out due to its specific disulfide bond and trifluoroethoxy groups, which confer unique chemical properties and biological activities .
Properties
CAS No. |
700341-80-6 |
---|---|
Molecular Formula |
C32H28F6N6O2S22+ |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C32H28F6N6O2S2/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42)/q+2 |
InChI Key |
ZEBVOHRNJZPTDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F |
Appearance |
Solid powder |
700341-80-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-1812 free base; AG1812 free base; Lansoprazole disulfide active metabolite; UNII-6RI44GB0V9; AC1MIZB6; HE078804; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.